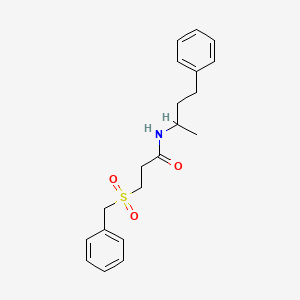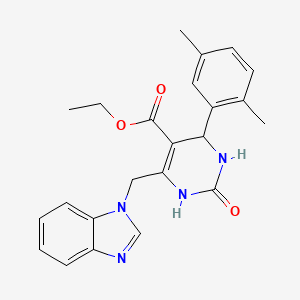![molecular formula C19H22Cl2N2O4S2 B4193797 1,4-bis[(2-chlorobenzyl)sulfonyl]-2-methylpiperazine](/img/structure/B4193797.png)
1,4-bis[(2-chlorobenzyl)sulfonyl]-2-methylpiperazine
Vue d'ensemble
Description
1,4-bis[(2-chlorobenzyl)sulfonyl]-2-methylpiperazine, also known as DCB-3503, is a novel chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DCB-3503 belongs to the class of sulfonamide compounds, which have been extensively studied for their pharmacological properties.
Mécanisme D'action
The exact mechanism of action of 1,4-bis[(2-chlorobenzyl)sulfonyl]-2-methylpiperazine is not fully understood. However, it is believed to act through the inhibition of cyclooxygenase (COX) enzymes, which are involved in the production of inflammatory mediators such as prostaglandins. 1,4-bis[(2-chlorobenzyl)sulfonyl]-2-methylpiperazine has also been found to modulate the activity of ion channels, which play a crucial role in neuronal signaling.
Biochemical and Physiological Effects:
1,4-bis[(2-chlorobenzyl)sulfonyl]-2-methylpiperazine has been found to possess potent anti-inflammatory and analgesic properties. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. 1,4-bis[(2-chlorobenzyl)sulfonyl]-2-methylpiperazine has also been found to reduce pain and fever in animal models. Additionally, 1,4-bis[(2-chlorobenzyl)sulfonyl]-2-methylpiperazine has been found to improve cognitive function in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
1,4-bis[(2-chlorobenzyl)sulfonyl]-2-methylpiperazine has several advantages for laboratory experiments. It is a stable compound that can be easily synthesized in large quantities. 1,4-bis[(2-chlorobenzyl)sulfonyl]-2-methylpiperazine has also been found to possess low toxicity, making it a safe compound to work with. However, the exact mechanism of action of 1,4-bis[(2-chlorobenzyl)sulfonyl]-2-methylpiperazine is not fully understood, which limits its potential applications.
Orientations Futures
1. Further studies are needed to elucidate the exact mechanism of action of 1,4-bis[(2-chlorobenzyl)sulfonyl]-2-methylpiperazine.
2. 1,4-bis[(2-chlorobenzyl)sulfonyl]-2-methylpiperazine has shown promising results in animal models of neurodegenerative diseases. Further studies are needed to determine its potential use in humans.
3. 1,4-bis[(2-chlorobenzyl)sulfonyl]-2-methylpiperazine has been found to possess anti-inflammatory properties. Further studies are needed to determine its potential use in the treatment of inflammatory diseases.
4. 1,4-bis[(2-chlorobenzyl)sulfonyl]-2-methylpiperazine has been found to modulate the activity of ion channels. Further studies are needed to determine its potential use in the treatment of ion channel-related diseases.
5. 1,4-bis[(2-chlorobenzyl)sulfonyl]-2-methylpiperazine has been found to possess low toxicity. Further studies are needed to determine its safety profile in humans.
Applications De Recherche Scientifique
1,4-bis[(2-chlorobenzyl)sulfonyl]-2-methylpiperazine has been studied for its potential therapeutic applications in various disease conditions. It has been found to possess anti-inflammatory, analgesic, and antipyretic properties. 1,4-bis[(2-chlorobenzyl)sulfonyl]-2-methylpiperazine has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
1,4-bis[(2-chlorophenyl)methylsulfonyl]-2-methylpiperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22Cl2N2O4S2/c1-15-12-22(28(24,25)13-16-6-2-4-8-18(16)20)10-11-23(15)29(26,27)14-17-7-3-5-9-19(17)21/h2-9,15H,10-14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNKDXGUNLOCXEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1S(=O)(=O)CC2=CC=CC=C2Cl)S(=O)(=O)CC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22Cl2N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Bis[(2-chlorobenzyl)sulfonyl]-2-methylpiperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-[chloro(difluoro)methyl]-N-(4-ethoxy-2-nitrophenyl)-5-(2-thienyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4193733.png)
![N-(3-methoxybenzyl)-3-[1-(4-phenylbutanoyl)-3-piperidinyl]propanamide](/img/structure/B4193740.png)
![N~2~-(3-chloro-4-fluorophenyl)-N~2~-(methylsulfonyl)-N~1~-[4-(4-morpholinylsulfonyl)phenyl]glycinamide](/img/structure/B4193746.png)
![N~2~-(2,5-dichlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-3-pyridinylglycinamide](/img/structure/B4193748.png)

![3-({[(4-fluorophenyl)thio]acetyl}amino)benzoic acid](/img/structure/B4193772.png)

![N-1,3-benzodioxol-5-yl-2-[(phenylsulfonyl)amino]benzamide](/img/structure/B4193788.png)
![3-chloro-4-methoxy-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzenesulfonamide](/img/structure/B4193789.png)


![[4-({[2-(5-methyl-3-isoxazolyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)phenyl]acetic acid](/img/structure/B4193819.png)

![N-(4-ethylphenyl)-4-methyl-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]benzenesulfonamide](/img/structure/B4193828.png)